Benzyl[2-(diethylamino)ethyl]amine
Overview
Description
Benzyl[2-(diethylamino)ethyl]amine is a compound that features a benzyl group attached to an amine with diethylaminoethyl substituents. This structure is related to various research areas, including organic synthesis and medicinal chemistry, due to its potential utility in forming complex molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of cyclic imidates from 2-(1-alkynyl)benzamides through electrophilic cyclization has been reported, which is a method that could potentially be adapted for the synthesis of benzyl[2-(diethylamino)ethyl]amine derivatives . Additionally, a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been developed, which involves a three-component reaction that could be relevant for synthesizing similar structures .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by IR, NMR, and mass spectrometry . Similarly, the molecular and crystal structure of a compound with a diethylamino group was described, providing insights into the conformation and electronic properties of such molecules .
Chemical Reactions Analysis
The chemical reactivity of benzyl[2-(diethylamino)ethyl]amine analogs has been studied, particularly in the context of photochemical reactions. The photochemical cleavage of the benzylic C-N bond to release amines has been investigated, which is a reaction that could be relevant for the release of diethylaminoethylamine from benzyl[2-(diethylamino)ethyl]amine under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to benzyl[2-(diethylamino)ethyl]amine have been examined. For instance, the antimicrobial properties of new acylthiourea derivatives were tested, and their activity was found to be dependent on the substituents on the phenyl group . This suggests that the physical and chemical properties of benzyl[2-(diethylamino)ethyl]amine could be fine-tuned by modifying the substituents on the benzyl ring to achieve desired biological activities.
Scientific Research Applications
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
One of the applications of benzyl derivatives involves the study of human urinary carcinogen metabolites, which are crucial for understanding tobacco and cancer connections. These studies focus on identifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke. Such research highlights the importance of these metabolites as biomarkers in investigating the impact of tobacco on cancer, showcasing the broader relevance of benzyl derivatives in biomedical research (Hecht, 2002).
Pharmacological Characterization and Behavioral Effects
Benzyl derivatives, like Eticlopride, a substituted benzamide analog with high affinity for dopamine D2‐like receptors, serve as key research tools in understanding central dopamine receptor function and the role of D2‐like receptors in behavior. Through pharmacological characterization and evaluating behavioral effects, these studies contribute to a deeper understanding of the neurological basis of behaviors and potential therapeutic approaches for disorders involving dopamine receptor dysregulation (Martelle & Nader, 2008).
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the chemical versatility and potential of benzyl derivatives. These studies not only contribute to our understanding of chemical synthesis pathways but also highlight the potential for discovering new materials with unique properties for various applications (Issac & Tierney, 1996).
Metalloporphyrin-Catalyzed C-H Bond Functionalization
The role of benzyl derivatives in metalloporphyrin-catalyzed C-H bond functionalization underscores their significance in organic synthesis and biomimetic studies. These reactions, which include hydroxylation, amination, and carbenoid insertion, are critical for developing synthetic methodologies that mimic natural processes, paving the way for the synthesis of complex organic molecules with high precision (Che et al., 2011).
Biocompatible, Degradable Materials Research
The exploration of benzyl derivatives in creating biocompatible, degradable materials, particularly through the chemical modification of natural polymers like hyaluronan, highlights their potential in developing new materials for clinical applications. Such research is instrumental in advancing biomedical materials science, offering new solutions for tissue engineering, drug delivery systems, and wound healing applications (Campoccia et al., 1998).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXMWBGLBNFTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304452 | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[2-(diethylamino)ethyl]amine | |
CAS RN |
15855-37-5 | |
Record name | N1,N1-Diethyl-N2-(phenylmethyl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15855-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 165823 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015855375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl[2-(diethylamino)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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